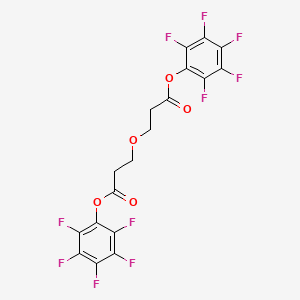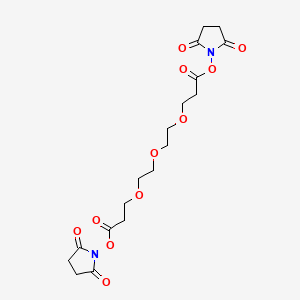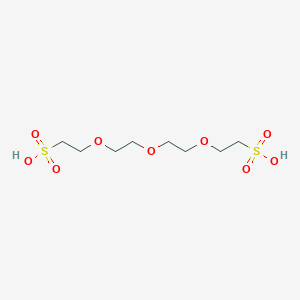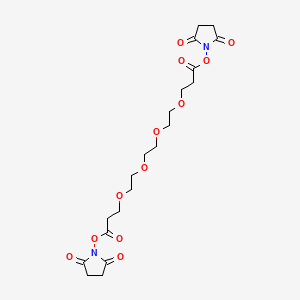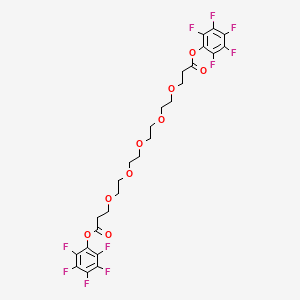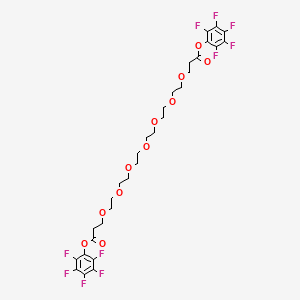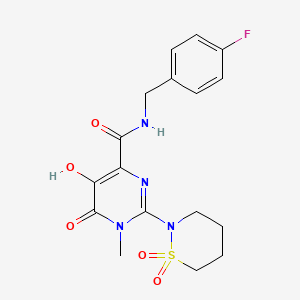
BMS-707035
Vue d'ensemble
Description
BMS-707035 is a potent, specific, and reversible HIV-I integrase (IN) inhibitor that blocks HIV IN strand transfer activity with an IC50 of 15 nM . Retroviral IN is an enzyme produced by a retrovirus (such as HIV) that enables its genetic material to be integrated into the DNA of the infected cell .
Synthesis Analysis
This compound was discovered by systematic optimization of N-methylpyrimidinone carboxamides guided by structure-activity relationships (SARs) and the single crystal X-ray structure of compound 10 . The unexpectedly advantageous profiles of N-methylpyrimidinone carboxamides with a saturated C2-substituent may be due, in part, to the geometric relationship between the C2-substituent and the pyrimidinone core .
Molecular Structure Analysis
The single crystal X-ray structure of compound 10 provided support for the design of a spirocyclic series 12 which led to the discovery of the morpholino-fused pyrimidinone series 13 . Several carboxamides derived from this bicyclic scaffold displayed improved antiviral activity and pharmacokinetic profiles when compared with corresponding spirocyclic analogs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are guided by structure-activity relationships (SARs) and the single crystal X-ray structure of compound 10 . The design of a spirocyclic series 12 led to the discovery of the morpholino-fused pyrimidinone series 13 .
Physical And Chemical Properties Analysis
This compound has a chemical formula of C17H19FN4O5S, an exact mass of 410.11, and a molecular weight of 410.420 . It is insoluble in water and ethanol, but it has a solubility of ≥41 mg/mL in DMSO .
Applications De Recherche Scientifique
Traitement de l'infection par le VIH-1
BMS-707035 a été utilisé dans des études de recherche clinique pour évaluer son innocuité, sa pharmacocinétique et sa pharmacodynamie chez des sujets infectés par le VIH-1 {svg_1}. Le but de ces études est d'évaluer l'activité antivirale de doses sélectionnées de this compound administrées par voie orale à des sujets infectés par le VIH-1 {svg_2}.
Inhibition de l'intégrase du VIH
This compound est un inhibiteur spécifique de l'intégrase (IN) du VIH-I {svg_3}. L'IN rétroviral est une enzyme produite par un rétrovirus (tel que le VIH) qui permet à son matériel génétique d'être intégré dans l'ADN de la cellule infectée {svg_4}. This compound est un inhibiteur de l'IN expérimental {svg_5}.
Étude de pharmacocinétique
La pharmacocinétique de doses multiples de this compound chez des sujets infectés par le VIH-1 a été évaluée {svg_6}. Cela implique d'étudier comment le médicament est absorbé, distribué, métabolisé et excrété par l'organisme {svg_7}.
Étude de pharmacodynamie
La pharmacodynamie de this compound, qui est l'étude des effets biochimiques et physiologiques du médicament et de ses mécanismes d'action, a également été évaluée {svg_8}.
Étude de la résistance aux médicaments
Certaines mutations de l'IN, telles que V75I, Q148R, V151I et G163R, se sont avérées avoir une résistance à this compound {svg_9}. Cet aspect de l'application du médicament implique l'étude de ces mutations et de leur impact sur l'efficacité du médicament {svg_10}.
Interaction avec l'ADN
La liaison de this compound à IN et à l'ADN cible à IN sont mutuellement exclusives {svg_11}. Les quatre bases terminales à l'extrémité 5' de LTR peuvent affecter la liaison de this compound à IN {svg_12}. Le terminus 3' du LTR viral peut réguler la cinétique de liaison et de dissociation, ce qui retardera alors la vitesse d'association de this compound avec IN {svg_13}.
Mécanisme D'action
Safety and Hazards
BMS-707035 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If swallowed, it is advised to wash out the mouth with copious amounts of water and call a physician .
Propriétés
IUPAC Name |
2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIWZCGZPBJWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025869 | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
729607-74-3 | |
| Record name | BMS-707035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0729607743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HIV Integrase Inhibitor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-707035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PR4P7YOKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the mechanism of action of BMS-707035 against HIV-1?
A1: this compound is a potent HIV-1 integrase strand transfer inhibitor (INSTI). [, , , ] INSTIs like this compound specifically target the strand transfer step of HIV-1 integrase, preventing the integration of viral DNA into the host cell genome. This effectively blocks viral replication, making it a key target for antiretroviral therapy. [, ]
Q2: What is the current status of this compound in clinical development?
A2: While initially promising, this compound development was halted at the Phase II clinical trial stage. [] Despite this setback, the research surrounding this compound provided valuable insights for the development of other integrase inhibitors.
Q3: What are the structural features of this compound and similar compounds being investigated as HIV-1 integrase inhibitors?
A3: this compound belongs to a class of compounds that feature a 3-hydroxy-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one core. [] Researchers have synthesized and evaluated various derivatives within this chemical class, aiming to optimize their potency and pharmacological properties as HIV-1 integrase inhibitors.
Q4: How does the emergence of drug resistance impact the development of HIV-1 integrase inhibitors?
A4: The continuous development of new HIV-1 integrase inhibitors is crucial due to the potential for viral resistance. [] As HIV replicates under therapeutic pressure, mutations can arise in the integrase enzyme, leading to reduced susceptibility to existing inhibitors. This highlights the ongoing need for novel INSTIs with improved resistance profiles.
Q5: What are the future directions for research on HIV-1 integrase inhibitors?
A5: Future research will likely focus on developing new generations of HIV-1 integrase inhibitors with enhanced potency, improved resistance profiles, and more favorable pharmacokinetic properties. [, ] Understanding the structural basis of inhibitor binding and the mechanisms of resistance will be crucial for designing more effective therapeutic agents against HIV-1.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


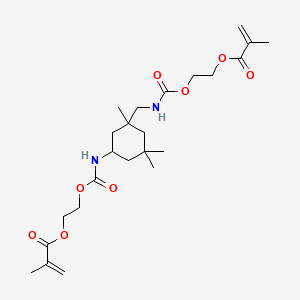
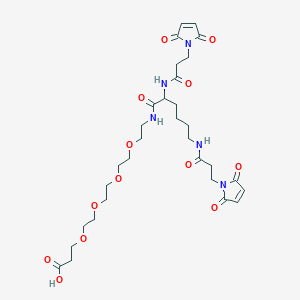

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)

